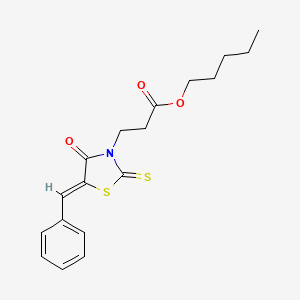

(Z)-pentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Description

Properties

IUPAC Name |

pentyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S2/c1-2-3-7-12-22-16(20)10-11-19-17(21)15(24-18(19)23)13-14-8-5-4-6-9-14/h4-6,8-9,13H,2-3,7,10-12H2,1H3/b15-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXFSAXPBFOVBK-SQFISAMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-pentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate typically involves a multi-step process:

-

Formation of the Thiazolidinone Core: : The initial step involves the condensation of a thioamide with an α-haloketone to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

-

Benzylidene Substitution: : The next step is the introduction of the benzylidene group through a Knoevenagel condensation reaction. This involves the reaction of the thiazolidinone with benzaldehyde in the presence of a base like piperidine or pyridine.

-

Esterification: : Finally, the esterification of the propanoic acid derivative with pentanol is performed using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

-

Reduction: : Reduction of the benzylidene group can yield the corresponding benzyl derivative. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

-

Substitution: : Nucleophilic substitution reactions can occur at the ester group, where the pentyl ester can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Amides or different esters.

Scientific Research Applications

Structural Characteristics

The compound features a thioxothiazolidinone ring and a benzylidene group, which contribute to its unique properties. The structural components include:

- Thiazolidine Ring : Known for its pharmacological properties, this five-membered heterocyclic structure contains sulfur and nitrogen.

- Benzylidene Group : Enhances reactivity and potential biological interactions.

- Propanoate Moiety : Affects solubility and bioavailability.

Biological Activities

The compound exhibits a range of biological activities that make it relevant in medicinal applications:

- Antimicrobial Properties : Research indicates that derivatives of thioxothiazolidinones can exhibit antimicrobial activity, making them candidates for developing new antibiotics .

- Anti-Melanogenic Effects : Analogues of (Z)-pentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate have shown promise in inhibiting tyrosinase activity, which is crucial for melanin production. This suggests potential applications in skin whitening and treating hyperpigmentation .

- Antioxidant Activity : The compound has demonstrated antioxidant effects, reducing reactive oxygen species (ROS) levels and showing radical scavenging activities. This property may contribute to its protective effects against oxidative stress-related diseases .

Synthetic Utility

(Z)-pentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate serves as a valuable intermediate in organic synthesis:

- Catalytic Applications : The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations .

- Synthesis of Derivatives : The unique structure allows for the modification of the alkyl chain length, which can significantly influence the compound's physical and chemical properties, as well as its biological activity .

Case Study 1: Anti-Melanogenesis

A study evaluated several thioxothiazolidinone analogs for their ability to inhibit tyrosinase, an enzyme involved in melanin production. Compounds similar to (Z)-pentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate showed IC50 values significantly lower than that of kojic acid, a common skin-lightening agent. This underscores the potential for developing effective anti-melanogenic agents based on this scaffold .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of thioxothiazolidinone derivatives. The study found that these compounds effectively reduced oxidative stress markers in cellular models, suggesting their potential use in formulations aimed at protecting skin from environmental damage .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (Z)-pentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate involves its interaction with various molecular targets. The thiazolidinone core can inhibit enzymes by binding to their active sites, while the benzylidene group can interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to the inhibition of cell proliferation in cancer cells or the reduction of inflammation in biological tissues.

Comparison with Similar Compounds

Similar Compounds

Thiazolidinediones: Known for their antidiabetic properties, these compounds share the thiazolidinone core but differ in their side chains and functional groups.

Benzylidene Derivatives: Compounds with benzylidene groups are often studied for their antimicrobial and anticancer activities.

Thioxothiazolidinones: These compounds have similar structures but may vary in their ester or amide substituents.

Uniqueness

(Z)-pentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Biological Activity

(Z)-pentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a member of the thiazolidinone family, characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antioxidant, anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data.

Structural Features

The structure of (Z)-pentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate includes:

- Thiazolidinone moiety : Contributes to the compound's pharmacological properties.

- Benzylidene group : Enhances lipophilicity and potential interactions with biological targets.

- Propanoate group : May influence solubility and bioavailability.

Antioxidant Activity

Research indicates that thiazolidinone derivatives, including (Z)-pentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate, exhibit significant antioxidant properties. These compounds can scavenge free radicals, which is crucial for combating oxidative stress-related diseases. The antioxidant activity is often measured using assays that quantify the ability to reduce reactive oxygen species (ROS) levels.

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| (Z)-pentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate | TBD | DPPH Scavenging Assay |

| Reference Compound | TBD | DPPH Scavenging Assay |

Anticancer Properties

Similar thiazolidinones have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit the growth of colorectal adenocarcinoma cells. The mechanism of action may involve induction of apoptosis or cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of various thiazolidinone derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to (Z)-pentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate exhibited significant inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| Colorectal Adenocarcinoma | TBD | (Z)-pentyl 3-(5-benzylidene...) |

| Breast Cancer | TBD | Similar Thiazolidinones |

Antimicrobial Activity

Thiazolidinones are known for their antibacterial and antifungal activities. Preliminary studies suggest that (Z)-pentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate may also exhibit similar properties, making it a candidate for further exploration in combating resistant pathogens.

Case Study: Antibacterial Activity

In vitro assays demonstrated that several thiazolidinone derivatives effectively inhibited the growth of drug-resistant bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Compound |

|---|---|---|

| MRSA | TBD | (Z)-pentyl 3-(5-benzylidene...) |

| E. coli | TBD | Similar Thiazolidinones |

Anti-inflammatory Effects

Thiazolidinones can also exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). The potential of (Z)-pentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate in this regard remains to be fully elucidated but is promising based on related compounds.

The precise mechanism of action for (Z)-pentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is not fully understood; however, it is hypothesized that its biological activity may involve:

- Interaction with cellular targets : Such as enzymes or receptors involved in oxidative stress and inflammation.

- Induction of apoptosis : Particularly in cancer cells through modulation of signaling pathways.

- Scavenging free radicals : Reducing oxidative damage through its antioxidant properties.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.